molecular formula C11H16N2O2 B12098518 Poly(isophorone diisocyanate) CAS No. 53880-05-0

Poly(isophorone diisocyanate)

Cat. No.: B12098518
CAS No.: 53880-05-0
M. Wt: 208.26 g/mol
InChI Key: XIIHTVOIRWYVJC-UHFFFAOYSA-N
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Description

Poly(isophorone diisocyanate) (IPDI) is an aliphatic diisocyanate characterized by its cycloaliphatic structure, featuring two isocyanate (−NCO) groups. It is widely used in polyurethane (PU) formulations requiring non-yellowing properties, such as coatings, adhesives, and elastomers exposed to UV radiation . Unlike aromatic diisocyanates (e.g., toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI)), IPDI’s aliphatic nature ensures resistance to photodegradation, making it ideal for outdoor applications . Industrially, IPDI accounts for less than 5% of the global diisocyanate market, with MDI and TDI dominating over 90% . Its niche applications include advanced materials like self-healing composites and microencapsulation systems .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

Poly(isophorone diisocyanate) is derived from isophorone diisocyanate, characterized by its two reactive isocyanate groups. This compound exhibits a cycloaliphatic structure, providing enhanced stability and resistance to UV light compared to aromatic diisocyanates. The reactivity of poly(isophorone diisocyanate) is influenced by the asymmetrical nature of its isocyanate groups, which allows for selective reactions with alcohols and polyols to form urethane linkages .

Key Applications

  • Coatings and Paints
    • Poly(isophorone diisocyanate) is extensively used in the production of high-performance coatings due to its excellent adhesion, durability, and resistance to chemicals and weathering. These coatings are ideal for automotive finishes, industrial machinery, and protective coatings for infrastructure .
    • Case Study : A study demonstrated the effectiveness of poly(isophorone diisocyanate) in formulating light-stable urethane-modified coatings, which maintained their color and gloss under UV exposure .
  • Adhesives
    • The compound serves as a critical component in formulating adhesives that require strong bonding capabilities along with flexibility. Its low viscosity allows for easy application and penetration into substrates .
    • Research Insight : The use of poly(isophorone diisocyanate)-based adhesives has shown improved performance in bonding dissimilar materials, particularly in automotive applications where lightweight materials are increasingly used .
  • Elastomers
    • Poly(isophorone diisocyanate) is utilized in producing elastomeric materials that exhibit excellent mechanical properties and resilience. These elastomers are suitable for applications ranging from seals and gaskets to flexible components in various machinery .
    • Performance Analysis : Research indicates that elastomers formulated with poly(isophorone diisocyanate) demonstrate superior abrasion resistance and flexibility compared to those made with traditional aromatic diisocyanates .
  • Foams
    • In the foam industry, poly(isophorone diisocyanate) is employed to create rigid and flexible foams used in insulation, cushioning, and packaging materials. Its ability to form stable cell structures contributes to the thermal insulation properties of these foams .
    • Application Example : Studies have shown that foams produced using poly(isophorone diisocyanate) exhibit lower thermal conductivity and higher compressive strength than conventional polyurethane foams .

Benefits of Poly(isophorone diisocyanate)

  • Chemical Resistance : Coatings and materials derived from poly(isophorone diisocyanate) exhibit excellent resistance to solvents, acids, and bases.
  • UV Stability : The cycloaliphatic structure provides enhanced UV stability, making it suitable for outdoor applications.
  • Low Toxicity : Compared to other isocyanates, poly(isophorone diisocyanate) presents lower toxicity risks when pre-reacted or used in polymerized forms .

Data Table: Comparison of Applications

Application TypeKey PropertiesBenefits
CoatingsHigh adhesion, UV stabilityDurable finishes for automotive & industrial use
AdhesivesStrong bonding capabilityEffective on dissimilar substrates
ElastomersExcellent mechanical propertiesFlexibility & abrasion resistance
FoamsStable cell structureImproved thermal insulation

Comparison with Similar Compounds

Chemical Structure and Classification

IPDI is classified as an aliphatic diisocyanate, distinct from aromatic counterparts like TDI and MDI. Key structural differences include:

Compound Classification Structure Key Features
IPDI Aliphatic Cycloaliphatic UV stability, non-yellowing
MDI Aromatic Diphenylmethane backbone High rigidity, used in rigid foams
TDI Aromatic Toluene derivative High reactivity, prevalent in flexible foams
HDI Aliphatic Linear aliphatic chain Flexibility, used in coatings and elastomers
HMDI Aliphatic Cyclohexane derivative Hydrolysis resistance, high thermal stability

Market Share and Industrial Usage

Aromatic diisocyanates dominate industrial applications due to cost-effectiveness and versatility, while aliphatic types like IPDI serve specialized roles:

Compound Market Share Primary Applications
MDI ~60% Rigid foams, insulation, automotive parts
TDI ~30% Flexible foams, mattresses, upholstery
HDI <5% Automotive coatings, weather-resistant films
IPDI <5% Non-yellowing coatings, adhesives, microencapsulation for self-healing materials

Mechanical and Thermal Properties

IPDI-based polymers exhibit superior microphase separation between soft and hard blocks, enhancing mechanical performance and thermal stability:

  • Mechanical Properties : IPDI-derived elastomers demonstrate higher tensile strength and elasticity compared to TDI-based systems, attributed to improved phase separation .
  • Thermal Stability : IPDI’s cycloaliphatic structure broadens the operational temperature range (-40°C to 120°C), outperforming linear aliphatic HDI in high-temperature environments .

Reactivity and Application-Specific Performance

Reactivity varies significantly across diisocyanates, influencing their suitability for specific applications:

Compound Reactivity Profile Application-Specific Advantages
IPDI Moderate reactivity; requires catalysts (e.g., dibutyltin dilaurate) for PU synthesis Non-yellowing coatings, UV-curable adhesives
HDI High reactivity; prone to hydrolysis Fast-curing coatings, automotive finishes
TDI Extremely reactive; hazardous vapor pressure Flexible foams, low-cost consumer products
HMDI Low reactivity; stable in humid conditions Biomedical devices, hydrolysis-resistant elastomers

IPDI’s compatibility with polyether polyols and acrylates enables its use in UV-cured networks, offering rapid curing and tailored mechanical properties . In self-healing composites, IPDI-loaded microcapsules outperform MDI and TDI due to controlled reactivity and adhesion at material interfaces .

Biological Activity

Poly(isophorone diisocyanate) (PIDI) is a polymer derived from isophorone diisocyanate (IPDI), an aliphatic diisocyanate known for its unique properties in the synthesis of polyurethane materials. This article explores the biological activity of PIDI, including its toxicity, biocompatibility, and potential applications in biomedical fields.

PIDI is synthesized from IPDI, which features two distinct isocyanate groups with differing reactivities. This asymmetry allows for controlled polymerization and the formation of materials with specific mechanical and thermal properties. The reactivity of the isocyanate groups can be influenced by various catalysts, such as dibutyltin dilaurate (DBTDL) and 1,4-diazabicyclo(2.2.2)octane (DABCO), which have been shown to enhance the polymerization process by selectively activating one of the isocyanate groups over the other .

Toxicological Profile

The biological activity of PIDI must be understood in the context of its toxicity. Diisocyanates, including IPDI, are known to be highly reactive and can pose significant health risks upon exposure. Studies indicate that inhalation of diisocyanates can lead to pulmonary toxicity at low exposure levels, with adverse effects observed in animal models at concentrations as low as 0.005 mg/L .

Table 1: Toxicity Data for Isocyanates

CompoundToxicity Level (mg/L)Observed Effects
IPDI<0.005Respiratory tract irritation
Hexamethylene Diisocyanate (HDI)0.002 - 0.026Pulmonary toxicity
Toluene Diisocyanate (TDI)Not specifiedCarcinogenic potential in rodent studies

Biocompatibility Studies

Recent research has focused on the biocompatibility of PIDI-based materials in biomedical applications. A study examining the hemolytic activity of PIDI formulations found that at concentrations up to 7.5%, these materials exhibited acceptable biocompatibility, indicating minimal hemolysis . Furthermore, PIDI demonstrated significant inhibition of biofilm formation against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 46% .

Case Study: Hemolytic Activity Assessment

In a controlled study assessing hemolytic activity:

  • Methodology : Blood samples were exposed to varying concentrations of PIDI.
  • Results : Hemolysis was measured spectrophotometrically.
  • Findings : The PIDI formulations showed a hemolysis percentage below the critical threshold (5%), indicating good biocompatibility.

Applications in Biomedical Fields

Given its favorable biocompatibility profile, PIDI is being explored for various biomedical applications, including:

  • Drug Delivery Systems : The ability to form stable nanoparticles for targeted drug delivery.
  • Tissue Engineering : Development of scaffolds that promote cell adhesion and proliferation.
  • Coatings for Medical Devices : Providing antimicrobial properties while ensuring compatibility with biological tissues.

Properties

CAS No.

53880-05-0

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1,5-diisocyanato-1,3,3-trimethylcyclohexane

InChI

InChI=1S/C11H16N2O2/c1-10(2)4-9(12-7-14)5-11(3,6-10)13-8-15/h9H,4-6H2,1-3H3

InChI Key

XIIHTVOIRWYVJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)N=C=O)N=C=O)C

Origin of Product

United States

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